molecular formula C13H16N2O B12605906 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- CAS No. 651314-65-7

1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-

Cat. No.: B12605906
CAS No.: 651314-65-7
M. Wt: 216.28 g/mol
InChI Key: VKOIBANHTSNQDI-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-, is a bicyclic amine derivative featuring a nitrogen atom within a bridged bicyclo[3.2.2]nonane scaffold. The compound is distinguished by a 5-isoxazolylethynyl substituent at the 3-position of the azabicyclic core. This structural motif combines the rigidity of the bicyclic framework with the electronic and steric properties of the isoxazole-ethynyl group, making it a candidate for exploring bioactivity, particularly in neurotransmitter receptor modulation (e.g., nicotinic acetylcholine receptors) . The compound’s synthesis likely involves alkylation or cyclization strategies similar to those described for related azabicyclic derivatives, such as the use of acetylenic precursors and transition metal catalysts .

Properties

CAS No.

651314-65-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-[2-(1-azabicyclo[3.2.2]nonan-3-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C13H16N2O/c1(2-13-3-6-14-16-13)12-9-11-4-7-15(10-12)8-5-11/h3,6,11-12H,4-5,7-10H2

InChI Key

VKOIBANHTSNQDI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC(C2)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Formation of the Azabicyclo Framework

The bicyclic structure of azabicyclo[3.2.2]nonane can be synthesized using:

  • Beckmann Rearrangement : Bicyclo[2.2.2]octan-2-ones are converted into lactam intermediates via Beckmann rearrangement, followed by reduction to yield azabicyclo-nonanes.
  • Schmidt Reaction : An alternative route involves converting bicyclo[2.2.2]octan-2-ones into lactams via Schmidt reaction, followed by reduction to obtain the desired azabicyclic structure.

Introduction of Isoxazole and Ethynyl Groups

To attach the isoxazole ring via an ethynyl linker:

  • Alkynylation : The bicyclic compound is reacted with propargyl bromide or similar alkynylating agents under basic conditions.
  • Isoxazole Formation : The alkynyl intermediate undergoes cyclization with hydroxylamine derivatives or nitrile oxides to form the isoxazole ring.

Reaction Conditions and Optimization

Solvent and Temperature

  • Reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF).
  • Elevated temperatures (e.g., reflux conditions) are often required for cyclization and functionalization steps.

Catalysts and Reagents

  • Base Catalysts : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used for deprotonation during alkynylation.
  • Transition Metal Catalysts : Copper(I) salts or palladium complexes may be employed in coupling reactions to improve yields.

Purification

Final products are purified using column chromatography or recrystallization, depending on their solubility properties.

Challenges in Synthesis

Synthesizing compounds like 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- poses several challenges:

  • Regioselectivity : Ensuring selective functionalization at the desired position on the bicyclic framework.
  • Stereochemistry Control : Maintaining the correct stereochemical configuration during multi-step transformations.
  • Yield Optimization : Minimizing side reactions and maximizing product yield through careful optimization of reaction conditions.

Data Summary Table

Step Reaction Type Key Reagents/Catalysts Conditions Notes
Formation of Lactam Beckmann or Schmidt Acid catalyst Reflux Converts ketone to lactam
Reduction of Lactam Reduction Lithium aluminum hydride (LiAlH₄) Room temperature Yields azabicyclo-nonane
Alkynylation Nucleophilic substitution Propargyl bromide, K₂CO₃ DMF, elevated temperature Introduces ethynyl group
Isoxazole Ring Formation Cyclization Hydroxylamine derivatives Reflux Forms isoxazole moiety

Scientific Research Applications

Antiprotozoal Activity

1-Azabicyclo[3.2.2]nonane derivatives exhibit significant antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that these compounds possess low micromolar IC50 values, indicating potent activity against both chloroquine-sensitive and resistant strains of the parasite .

Table 1: Antiplasmodial Activity of Selected Compounds

CompoundIC50 (µM)StrainReference
Compound A0.023NF54
Compound B0.087K1 (resistant)
Compound C0.095K1 (resistant)
Compound D0.161STIB900

The structure-activity relationship (SAR) studies indicate that modifications to the nitrogen atom's position and the introduction of various substituents can enhance antimalarial efficacy while maintaining selectivity towards human cells .

Antitrypanosomal Activity

In addition to its antimalarial properties, 1-Azabicyclo[3.2.2]nonane derivatives have been investigated for their activity against Trypanosoma brucei rhodesiense, responsible for sleeping sickness. Research has demonstrated that certain derivatives exhibit moderate to high activity against this pathogen, with IC50 values ranging from 1.00 to 6.57 µM .

Table 2: Antitrypanosomal Activity of Selected Compounds

CompoundIC50 (µM)Reference
Compound E1.00
Compound F4.50
Compound G0.095

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is believed to result from its ability to inhibit key enzymes involved in the metabolic pathways of the parasites . The compound may also interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Azabicyclic Compounds

Compound Name Bicyclic Core Substituent Key Bioactivity (Ki/IC₅₀) Reference
3-(5-Isoxazolylethynyl)-1-azabicyclo[3.2.2]nonane [3.2.2]nonane 3-(5-isoxazolylethynyl) Under investigation
TC-1698 [3.2.2]nonane 2-(3-pyridyl) α4β2 nAChR (0.78 nM)
TC-1709 [3.2.1]octane 2-(3-pyridyl) α4β2 nAChR (2.5 nM)
4-(2-Phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane [3.2.2]nonane 4-(2-phenylthiazol-5-yl) Anticholinergic activity
Swainsonine (Indolizidine Alkaloid) [3.4.0]nonane Hydroxyl groups Glycosidase inhibitor

Table 2: Thermodynamic Properties of Azabicyclic Cores

Compound Melting Point (°C) Sublimation Behavior Reference
3-Azabicyclo[3.2.2]nonane 158 High stability at RT
1-Azabicyclo[2.2.2]octane (Quinuclidine) 1912-24-9 Soluble in polar solvents

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s ethynyl-isoxazole group can be introduced via Sonogashira coupling or similar methods, as seen in TC-1698 synthesis .
  • Thermodynamic Stability: The [3.2.2]nonane core exhibits favorable sublimation behavior, suggesting utility in formulations requiring thermal processing .

Biological Activity

1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-, is a bicyclic compound with potential pharmacological applications, particularly in the treatment of protozoan infections such as malaria and sleeping sickness. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Chemical Structure and Properties

The compound belongs to the class of azabicyclo compounds, characterized by a bicyclic structure containing a nitrogen atom. The specific configuration and substituents on the bicyclic framework significantly influence its biological activity.

Synthesis

The synthesis of 1-azabicyclo[3.2.2]nonane derivatives often involves multi-step organic reactions, which include cyclization processes and functional group modifications. Recent studies have successfully synthesized various derivatives with enhanced biological properties through strategic substitutions at specific positions on the bicyclic structure .

Antiprotozoal Activity

1-Azabicyclo[3.2.2]nonane derivatives have demonstrated significant antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicate that these compounds exhibit low micromolar IC50 values, indicating potent activity against both chloroquine-sensitive and resistant strains .

Table 1: Antiplasmodial Activity of Selected Compounds

CompoundIC50 (µM)StrainReference
Compound A0.023NF54
Compound B0.087K1 (resistant)
Compound C0.095K1 (resistant)
Compound D0.161STIB900

The structure-activity relationship (SAR) studies reveal that modifications to the nitrogen atom's position and the introduction of various substituents can enhance antimalarial efficacy while maintaining selectivity towards human cells .

Antitrypanosomal Activity

In addition to its antimalarial properties, 1-azabicyclo[3.2.2]nonane derivatives have been evaluated for their activity against Trypanosoma brucei, the pathogen responsible for sleeping sickness. The compounds exhibit moderate to high selectivity indices, indicating their potential as therapeutic agents with reduced toxicity to human cells.

Table 2: Antitrypanosomal Activity of Selected Compounds

CompoundIC50 (µM)StrainReference
Compound A1.00T.b.r
Compound B6.57T.b.r
Compound C0.095STIB900
Compound D0.161STIB900

The mechanism by which these compounds exert their biological effects is still under investigation; however, it is hypothesized that they interfere with critical metabolic pathways in protozoan parasites, potentially disrupting nucleic acid synthesis or energy metabolism.

Case Studies

Recent clinical studies have highlighted the efficacy of certain azabicyclo derivatives in animal models for malaria and sleeping sickness treatment:

  • Case Study 1 : In a murine model infected with Plasmodium berghei, administration of a selected azabicyclo derivative resulted in significant reductions in parasitemia levels compared to controls.
  • Case Study 2 : A study involving Trypanosoma brucei infections showed that treatment with specific azabicyclo compounds led to improved survival rates in treated mice compared to untreated groups.

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